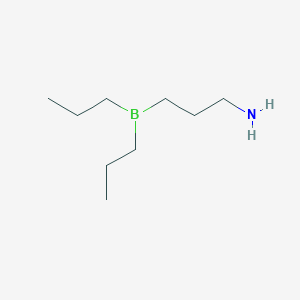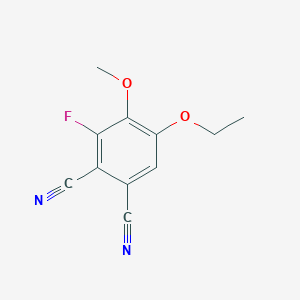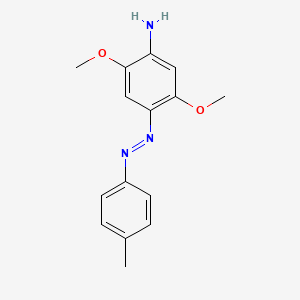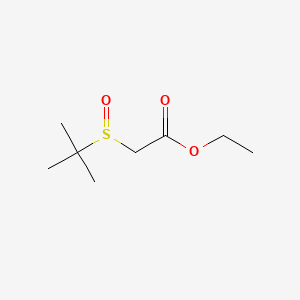
2,3-Dimethyl-4-phenylazoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,3-dimethylazobenzene, also known as o-Aminoazotoluene, is an organic compound with the molecular formula C14H15N3. It is a type of azo dye, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is widely used as a colorant in various industries, including textiles, cosmetics, and food packaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2,3-dimethylazobenzene can be synthesized through the diazotization of 2,3-dimethylaniline followed by coupling with aniline. The reaction typically involves the following steps:
Diazotization: 2,3-dimethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline in an alkaline medium to produce 4-Amino-2,3-dimethylazobenzene.
Industrial Production Methods: Industrial production of 4-Amino-2,3-dimethylazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,3-dimethylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group (N=N) leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Nitro derivatives of 4-Amino-2,3-dimethylazobenzene.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Amino-2,3-dimethylazobenzene has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of azo dyes.
Biology: Employed in studies related to carcinogenicity and mutagenicity due to its classification as a potential carcinogen.
Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.
Industry: Utilized as a colorant in various products, including textiles, cosmetics, and food packaging.
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dimethylazobenzene involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include nucleophilic sites in DNA and proteins .
Comparison with Similar Compounds
4-Aminoazobenzene: Similar structure but lacks the methyl groups on the aromatic rings.
4,4’-Diaminodiphenyl sulfide: Contains amino groups but has a different linkage between aromatic rings.
Disperse Yellow 9: Another azo dye with different substituents on the aromatic rings.
Uniqueness: 4-Amino-2,3-dimethylazobenzene is unique due to the presence of methyl groups on the aromatic rings, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other azo dyes and contributes to its specific applications in various fields .
Properties
CAS No. |
36576-23-5 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2,3-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3/c1-10-11(2)14(9-8-13(10)15)17-16-12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
InChI Key |
ZYVVPQKFJIHXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)N=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


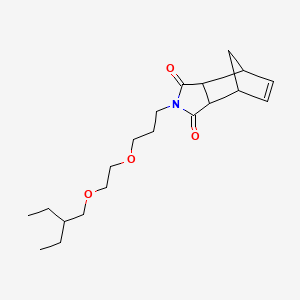
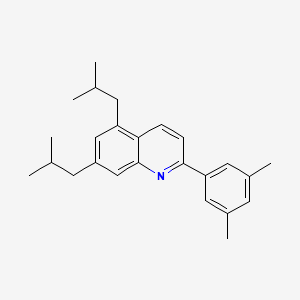
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)

![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)
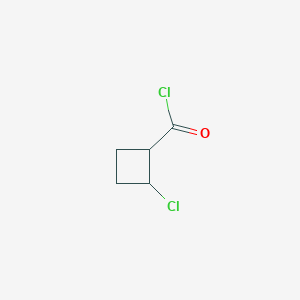

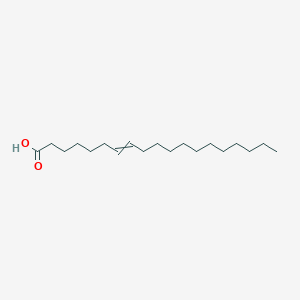
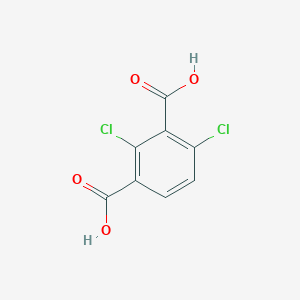
![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
